sodium;propan-1-olate
Description
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Structure
2D Structure
Properties
IUPAC Name |
sodium;propan-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O.Na/c1-2-3-4;/h2-3H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOSUMRTSQULBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Fundamental Role As a Reactive Chemical Species
The utility of sodium propan-1-olate in chemical research stems from its dual nature as both a strong base and a competent nucleophile. The propan-1-olate anion (CH₃CH₂CH₂O⁻) is the conjugate base of propan-1-ol, making it a powerful tool for deprotonation reactions. This strong basicity allows it to remove protons from a wide range of acidic organic molecules, thereby generating reactive intermediates.
Simultaneously, the oxygen atom in the propan-1-olate anion possesses a lone pair of electrons, rendering it nucleophilic. This enables it to participate in various substitution and addition reactions, leading to the formation of new chemical bonds.
Overview of Academic Research Trajectories
Anhydrous Synthesis Routes
The synthesis of sodium propan-1-olate necessitates anhydrous conditions due to the high reactivity of both metallic sodium and the resulting alkoxide with water. lookchem.com The presence of moisture can lead to the formation of sodium hydroxide (B78521) and regenerate the starting alcohol, reducing yield and purity.
Direct Reaction of Metallic Sodium with 1-Propanol (B7761284)
The most conventional and established method for synthesizing sodium propan-1-olate is the direct reaction of metallic sodium with anhydrous 1-propanol. This redox reaction involves the alcohol acting as a Brønsted acid, donating a proton to the sodium metal. The process is exothermic and results in the evolution of hydrogen gas. quora.comquora.comyoutube.comdoubtnut.com
The balanced chemical equation for this reaction is: 2 CH₃CH₂CH₂OH + 2 Na → 2 CH₃CH₂CH₂ONa + H₂(g) askfilo.com
In this reaction, 1-propanol molecules surround the sodium, and a slow effervescence of hydrogen gas is typically observed as the sodium metal is consumed. quora.comquora.com The resulting sodium propan-1-olate often remains dissolved in the excess 1-propanol, which acts as the solvent. quora.com
Optimization of Reaction Conditions and Solvent Management
To achieve high yields and purity, typically in the range of 85-92%, careful optimization of the reaction environment is essential.
Inert Atmosphere: The entire reaction must be conducted under a dry, inert atmosphere, such as argon or nitrogen. This prevents the highly reactive metallic sodium from oxidizing upon contact with air and suppresses potential side reactions.
Solvent Purity: The 1-propanol used must be strictly anhydrous. The presence of water would lead to the preferential reaction of sodium with water to form sodium hydroxide, a significant impurity.
Temperature Control: Due to the exothermic nature of the reaction, temperature control is crucial to prevent the reaction rate from becoming uncontrollably rapid, which could pose safety risks and lead to the formation of byproducts.
Reactor Material: The choice of reactor can influence the purity of the final product. Glass-lined or stainless steel reactors are often recommended to prevent potential contamination that could arise from reactions with the vessel walls.
Table 1: Optimized Conditions for Anhydrous Synthesis
| Parameter | Condition | Rationale | Citation |
|---|---|---|---|
| Atmosphere | Dry Argon or Nitrogen | Prevents oxidation of metallic sodium and suppresses side reactions. | |
| Reactant | Anhydrous 1-Propanol | Avoids the formation of sodium hydroxide impurity. | lookchem.com |
| Temperature | Controlled Cooling | Manages the exothermic reaction to ensure safety and selectivity. | |
| Reactor Type | Glass-lined or Stainless Steel | Prevents contamination from the reactor vessel. | |
| Typical Yield | 85–92% | Reflects the efficiency of the reaction under optimized conditions. |
Innovative Synthetic Strategies
Research into alternative synthetic pathways aims to address the limitations of the traditional metallic sodium route, primarily focusing on enhancing safety and reaction efficiency.
Electrochemical Synthesis Pathways for Enhanced Safety
Electrochemical synthesis offers a promising alternative by avoiding the direct use of highly reactive metallic sodium. In this method, a sodium anode is oxidized within an electrolyte solution of 1-propanol. This process generates the desired sodium propan-1-olate while significantly mitigating the hazards associated with handling metallic sodium and managing the production of flammable hydrogen gas.
The reactions at the electrodes are as follows:
Anode: Na → Na⁺ + e⁻
Cathode: CH₃CH₂CH₂OH + e⁻ → CH₃CH₂CH₂O⁻ + ½ H₂
Utilization of Nanoparticle Precursors for Reaction Efficiency
To improve the efficiency of the traditional synthesis, researchers have explored the use of nanoscale sodium precursors. By using sodium nanoparticles, typically in the 20–50 nm range, the surface area available for reaction is dramatically increased. This enhanced surface area leads to a more rapid reaction, with studies indicating a potential reduction in reaction time by as much as 40%. This approach maintains the fundamental chemistry of the direct reaction but accelerates the kinetics, offering a pathway to higher throughput.
Table 2: Comparison of Innovative Synthesis Methods
| Method | Principle | Key Advantage | Citation |
|---|---|---|---|
| Electrochemical Synthesis | Anodic oxidation of sodium in a 1-propanol electrolyte. | Eliminates hazards associated with handling metallic sodium and hydrogen gas. | |
| Nanoparticle Precursors | Use of high-surface-area sodium nanoparticles (20-50 nm). | Reduces reaction time by up to 40% due to increased surface area. |
Advanced Characterization for Research-Grade Purity
Ensuring the research-grade purity of synthesized sodium propan-1-olate requires advanced analytical techniques to confirm its identity and quantify impurities.
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the propan-1-olate anion and to detect any residual 1-propanol or solvent impurities.
Chromatographic Methods: Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to monitor the progress of the reaction and to identify volatile impurities in the final product.
Titration: A common method for determining the concentration of the alkoxide, and therefore its purity, is through acid-base titration. The sodium propan-1-olate solution is titrated with a standardized acid to a specific endpoint, allowing for the calculation of its molarity.
These characterization methods are essential for validating the success of the synthesis and ensuring the material is suitable for high-purity applications in research and development.
Spectroscopic Techniques for Structural Confirmation (e.g., FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule and, consequently, to confirm the successful synthesis of sodium propan-1-olate. The formation of the alkoxide from its parent alcohol, propan-1-ol, is clearly indicated by distinct changes in the infrared spectrum.
The most significant change observed in the FT-IR spectrum upon the formation of sodium propan-1-olate is the disappearance of the broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group in propan-1-ol, which typically appears between 3200 and 3500 cm⁻¹. docbrown.info Its absence in the product's spectrum confirms the deprotonation of the alcohol.
The spectrum of sodium propan-1-olate is characterized by specific absorption bands that confirm its structure. The C-H stretching vibrations from the propyl group are observed around 2900 cm⁻¹. docbrown.info A key diagnostic peak is the C-O stretching vibration, which appears at approximately 1050 cm⁻¹. The IR spectrum for sodium n-propoxide has been reported for the first time in research that also details its synthesis and characterization alongside other sodium alkoxides. ias.ac.inresearchgate.netias.ac.in
Table 1: Key FT-IR Absorption Bands for Sodium Propan-1-olate and its Precursor
| Functional Group | Vibration Mode | Propan-1-ol Wavenumber (cm⁻¹) docbrown.info | Sodium Propan-1-olate Wavenumber (cm⁻¹) researchgate.net | Observation |
|---|---|---|---|---|
| O-H | Stretching | ~3500 - 3200 (Broad) | Absent | Disappearance confirms deprotonation. |
| C-H | Stretching | ~2900 | ~2832 - 2765 | Confirms the presence of the alkyl chain. |
| C-O | Stretching | ~1070 - 1050 | ~1050 | Key peak for identifying the alkoxide structure. |
Note: The precise wavenumbers can vary slightly based on the sample preparation method (e.g., KBr pellet or mull) and the specific instrument used. ias.ac.in
Elemental Analysis for Compositional Verification
Elemental analysis provides quantitative data on the elemental composition of a synthesized compound, serving as a fundamental check of its purity and empirical formula. For sodium propan-1-olate (C₃H₇NaO), this analysis typically involves determining the weight percentage of carbon (C), hydrogen (H), and sodium (Na).
High-purity sodium propan-1-olate is prepared by reacting sodium metal with the corresponding alcohol under an inert atmosphere to prevent the formation of sodium hydroxide from moisture. ias.ac.inresearchgate.net The purity of the resulting compound is then confirmed by comparing the experimentally determined elemental composition with the theoretically calculated values. Techniques such as a CHNS analyzer are used for carbon and hydrogen, while atomic emission spectroscopy (AES) is employed for sodium analysis. ias.ac.inresearchgate.net
Studies have shown that for carefully prepared sodium n-propoxide, the measured values for carbon, hydrogen, and sodium are in good agreement with the stoichiometric (theoretical) values, indicating a high degree of purity. researchgate.net
Table 2: Elemental Composition of Sodium Propan-1-olate
| Element | Theoretical Weight % | Experimental Weight % ias.ac.inresearchgate.net |
|---|---|---|
| Sodium (Na) | 28.01% | In good agreement with theoretical value |
| Carbon (C) | 43.90% | In good agreement with theoretical value |
| Hydrogen (H) | 8.60% | In good agreement with theoretical value |
The close correlation between experimental and theoretical values from elemental analysis provides strong evidence that the synthesized compound has the correct atomic composition and is substantially free from impurities. researchgate.net
Mechanistic Elucidation of Sodium Propan 1 Olate Reactions
Acid-Base Chemistry and Deprotonation Pathways
The utility of sodium propan-1-olate in organic synthesis is fundamentally linked to its character as a strong base. This basicity is harnessed to initiate reactions by deprotonating a wide range of organic molecules.
Brønsted Basicity in Organic Transformations
According to the Brønsted-Lowry acid-base theory, a base is a proton acceptor. msu.edu Sodium propan-1-olate is considered a strong base because its conjugate acid, 1-propanol (B7761284), is a weak acid with a relatively high pKa (approximately 16). varsitytutors.com The strength of a base is inversely related to the strength of its conjugate acid; the weaker the conjugate acid, the stronger the base. varsitytutors.commsu.edu This principle makes sodium propan-1-olate effective for deprotonating substrates with weakly acidic protons, a critical step for initiating many organic reactions. Its strong basic nature facilitates transformations such as esterification and transesterification, where it acts as a catalyst. lookchem.com
Competitive Acid-Base Equilibria
In any acid-base reaction, the position of the equilibrium is determined by the relative strengths of the acids and bases involved. The equilibrium will always favor the formation of the weaker acid and weaker base. varsitytutors.commsu.edu When sodium propan-1-olate reacts with a generic acid (H-A), the equilibrium position depends on the pKa values of 1-propanol and H-A. If H-A is a stronger acid than 1-propanol (i.e., has a pKa lower than ~16), the equilibrium will lie to the right, favoring the formation of the deprotonated substrate (A⁻) and 1-propanol.
A critical aspect of the reactivity of sodium propan-1-olate is the competition between its function as a base and its role as a nucleophile. In reactions with substrates like alkyl halides, sodium propan-1-olate can either abstract a proton to cause an elimination reaction (E2 mechanism) or attack an electrophilic carbon in a substitution reaction (SN2 mechanism). masterorganicchemistry.comlibretexts.org Strong bases like sodium propan-1-olate tend to favor elimination, particularly with sterically hindered substrates. libretexts.orgmsu.edu
| Compound | Conjugate Base | pKa of Compound | Basicity of Conjugate Base |
|---|---|---|---|
| 1-Propanol (CH₃CH₂CH₂OH) | Sodium Propan-1-olate | ~16 | Strong |
| Water (H₂O) | Hydroxide (B78521) (OH⁻) | 15.7 | Strong |
| Ethanol (B145695) (CH₃CH₂OH) | Sodium Ethoxide | ~16 | Strong |
| Ammonia (NH₃) | Amide (NH₂⁻) | ~38 | Very Strong |
| Acetic Acid (CH₃COOH) | Acetate (CH₃COO⁻) | 4.8 | Weak |
Nucleophilic Reactivity and Substitution Reactions
The negatively charged oxygen atom in the propan-1-olate anion also makes it a potent nucleophile, capable of attacking electron-deficient centers to form new covalent bonds. libretexts.org
Formation of Ethers via Nucleophilic Attack
A classic application of sodium propan-1-olate's nucleophilicity is in the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org In this reaction, the propoxide anion acts as a nucleophile, attacking an electrophilic substrate, typically a primary alkyl halide. masterorganicchemistry.comlibretexts.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a propyl ether and a sodium halide salt. masterorganicchemistry.com This method is highly effective for synthesizing asymmetrical ethers. masterorganicchemistry.com
For example, the reaction between sodium propan-1-olate and iodoethane (B44018) yields ethyl propyl ether: CH₃CH₂CH₂O⁻Na⁺ + CH₃CH₂I → CH₃CH₂CH₂OCH₂CH₃ + NaI
Reactivity with Electrophilic Substrates (e.g., Alkyl Halides)
The reaction of sodium propan-1-olate with alkyl halides is a cornerstone of nucleophilic substitution chemistry. uci.edu The reaction follows second-order kinetics, meaning the rate is dependent on the concentration of both the alkoxide and the alkyl halide (rate = k[R-X][CH₃CH₂CH₂O⁻]). uci.eduuobasrah.edu.iq This is characteristic of the SN2 mechanism, where both reactants are involved in the rate-determining transition state. msu.eduuci.edu
The efficiency of the substitution is highly dependent on the structure of the alkyl halide. masterorganicchemistry.com
Methyl and Primary Halides: React readily to give the substitution product (ether). masterorganicchemistry.com
Secondary Halides: Undergo both substitution (SN2) and elimination (E2) reactions, resulting in a mixture of ether and alkene products. The strong basicity of the propoxide ion promotes the competing elimination pathway. masterorganicchemistry.comlibretexts.org
Tertiary Halides: Almost exclusively yield the elimination product due to significant steric hindrance around the electrophilic carbon, which prevents the backside attack required for an SN2 reaction. masterorganicchemistry.com
Kinetic and Thermodynamic Aspects of Reactivity
The outcome of reactions involving sodium propan-1-olate can often be directed by controlling the reaction conditions to favor either the kinetic or the thermodynamic product. wikipedia.org This distinction arises when competing reaction pathways have different activation energies and lead to products of varying stability. wikipedia.org
The kinetic product is formed fastest because it has the lowest energy of activation (Ea). wikipedia.org
The thermodynamic product is the most stable product (lowest Gibbs free energy, ΔG°). wikipedia.orgochemacademy.com
This control is particularly relevant in the deprotonation of unsymmetrical ketones. Sodium propan-1-olate can abstract a proton from either α-carbon, leading to two different enolates. The kinetic enolate is formed by removing the more accessible (less sterically hindered) proton, while the thermodynamic enolate is the more substituted and stable enolate. wikipedia.orglibretexts.org
Reaction conditions can be manipulated to favor one pathway over the other. wikipedia.orgochemacademy.com Although specific data for sodium propan-1-olate is sparse in comparative studies, the principles established for similar alkoxides like sodium ethoxide are directly applicable. ochemacademy.com Thermodynamic control is generally favored by higher temperatures and longer reaction times, which allow the initial kinetic product to equilibrate to the more stable thermodynamic product. wikipedia.orgochemacademy.com Conversely, kinetic control is favored by low temperatures and short reaction times. ochemacademy.com
| Control Type | Favored Conditions | Product Characteristics |
|---|---|---|
| Kinetic Control | Low Temperature (~ -78°C), Short Reaction Time, Bulky Base | Forms fastest; less stable product |
| Thermodynamic Control | Higher Temperature (Room Temp. or above), Long Reaction Time, Small Base | Forms more slowly; more stable product |
The thermodynamic stability of sodium propan-1-olate itself has been quantified. The standard molar enthalpy of formation (ΔfH°ₘ) for crystalline sodium n-propoxide was measured at 298.15 K using isoperibol solution calorimetry. lookchem.com
| Compound | Thermodynamic Property | Value |
|---|---|---|
| Sodium n-propoxide (crystalline) | Standard Molar Enthalpy of Formation (ΔfH°ₘ) | -526.1 ± 1.6 kJ/mol |
Determination of Reaction Rate Constants
The rate at which sodium propan-1-olate participates in a reaction is quantified by the reaction rate constant (k). These constants are typically determined by monitoring the change in concentration of reactants or products over time using spectroscopic methods like UV-Vis or NMR spectroscopy.
For instance, kinetic studies on the reaction of alkoxides with aromatic compounds provide insight into their nucleophilic reactivity. In the reaction of 1,3,5-trinitrobenzene (B165232) with various sodium alkoxides in their corresponding alcohols, rate and equilibrium data have been established. These studies allow for a comparative analysis of alkoxide reactivity. lookchem.com While specific data for many sodium propan-1-olate reactions requires consulting specialized literature, data from its isomer, sodium isopropoxide, offers a valuable comparison. For example, the reaction of sodium isopropoxide with 2,4,6-trinitrotoluene (B92697) (TNT) in isopropanol (B130326) has been investigated using stopped-flow techniques, yielding specific rate constants for the formation of different products. cdnsciencepub.com
A study of the reaction between TNT and sodium isopropoxide at 30°C identified the formation of both a σ-complex and the TNT anion. The rate constant (k') for the formation of the σ-complex was determined to be 1870 ± 150 M⁻¹s⁻¹. cdnsciencepub.com In another example, the reduction of 9,9'-bifluorenylidene (B1360246) by sodium isopropoxide was found to have a fourth-order rate constant (k₁) of 3.0 × 10⁻⁵ dm⁹ mol⁻³ s⁻¹ at 130°C. oup.com
Table 1: Examples of Reaction Rate Constants for Sodium Alkoxides This table includes data for sodium isopropoxide as a representative alkoxide.
| Reactants | Product Type | Temperature (°C) | Rate Constant (k) | Source(s) |
| Sodium Isopropoxide + 2,4,6-Trinitrotoluene | σ-complex | 30 | 1870 ± 150 M⁻¹s⁻¹ | cdnsciencepub.com |
| Sodium Isopropoxide + 2,4,6-Trinitrotoluene-d3 | TNT-d3 Anion | 30 | 850 ± 100 M⁻¹s⁻¹ | cdnsciencepub.com |
| Sodium Isopropoxide + 9,9'-Bifluorenylidene | Direct Reduction | 130 | 3.0 × 10⁻⁵ dm⁹mol⁻³s⁻¹ | oup.com |
| Sodium Isopropoxide + 9,9'-Bifluorenylidene | Autocatalytic Reduction | 130 | 1.1 × 10³ dm⁶mol⁻²s⁻¹ | oup.com |
Elucidation of Reaction Orders and Activation Parameters
Determining the reaction order with respect to each reactant is crucial for constructing the rate law, which mathematically describes the reaction's kinetics. For example, a kinetic study of the reduction of 9,9'-bifluorenylidene by sodium isopropoxide revealed that the direct reduction is third order with respect to the alkoxide. oup.com
Activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide deeper insight into the transition state of a reaction. The activation energy for the thermal decomposition of solid sodium n-propoxide has been determined from thermogravimetric analysis. researchgate.net Isothermal experiments show an activation energy of 162.2 ± 3.1 kJ mol⁻¹, while non-isothermal methods yield a value of 147.7 ± 6.8 kJ mol⁻¹. researchgate.net
For reactions in solution, these parameters can be derived from the temperature dependence of the reaction rate constant, as described by the Arrhenius and Eyring equations. In the reaction of sodium isopropoxide with TNT, the formation of the σ-complex has an enthalpy of activation (ΔH‡) of 10.2 ± 0.3 kcal mol⁻¹ and an entropy of activation (ΔS‡) of -9.8 ± 1.1 cal deg⁻¹mol⁻¹. cdnsciencepub.com The negative entropy of activation suggests a more ordered transition state compared to the reactants, which is common in bimolecular reactions.
Table 2: Activation Parameters for Sodium Alkoxide Reactions This table includes data for the thermal decomposition of sodium propan-1-olate and solution-phase reactions of its isomer, sodium isopropoxide.
| Reaction | Parameter | Value | Source(s) |
| Thermal Decomposition of Sodium n-propoxide (isothermal) | Eₐ | 162.2 ± 3.1 kJ mol⁻¹ | researchgate.net |
| Thermal Decomposition of Sodium n-propoxide (non-isothermal) | Eₐ | 147.7 ± 6.8 kJ mol⁻¹ | researchgate.net |
| Sodium Isopropoxide + TNT (σ-complex formation, forward) | ΔH‡ | 10.2 ± 0.3 kcal mol⁻¹ | cdnsciencepub.com |
| ΔS‡ | -9.8 ± 1.1 cal deg⁻¹mol⁻¹ | cdnsciencepub.com | |
| Sodium Isopropoxide + TNT (σ-complex formation, reverse) | ΔH‡ | 9.3 ± 1.0 kcal mol⁻¹ | cdnsciencepub.com |
| ΔS‡ | -24.6 ± 3.5 cal deg⁻¹mol⁻¹ | cdnsciencepub.com | |
| Sodium Isopropoxide + TNT-d3 (deuteron transfer) | ΔH‡ | 14.9 ± 1.1 kcal mol⁻¹ | cdnsciencepub.com |
| ΔS‡ | 5.1 ± 2.9 cal deg⁻¹mol⁻¹ | cdnsciencepub.com |
Computational Modeling for Mechanism Validation (e.g., DFT)
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental findings and validate proposed reaction mechanisms. jst.go.jp DFT calculations allow for the optimization of geometries of reactants, intermediates, transition states, and products. jst.go.jp By calculating the energies of these structures, a complete potential energy surface for the reaction can be mapped out.
This computational approach is used to:
Identify Transition States: Locate the highest energy point along the reaction coordinate, the structure of which provides clues about the reaction mechanism.
Calculate Activation Barriers: The energy difference between the reactants and the transition state provides a theoretical activation energy, which can be compared with experimental values. jst.go.jp
Evaluate Thermodynamic Stability: Compare the relative Gibbs free energies of intermediates and products to predict the thermodynamic favorability of different reaction pathways. jst.go.jp
For example, in studies of carbonyl addition reactions, DFT calculations (such as at the B3LYP/6-31+G(d) level of theory) can be used to model the reaction profile. jst.go.jp These models can explain product distributions by comparing the stability of different potential products, such as covalently bonded adducts versus alkenes. jst.go.jp Furthermore, computational studies have been instrumental in understanding the role of anions and counterions in catalysis, demonstrating how they can act as templates or proton shuttles to lower activation barriers. scm.comacs.org The inclusion of a solvent model, such as the Solvation Model based on Density (SMD), allows for the evaluation of solvent effects on the reaction mechanism. jst.go.jpresearchgate.net
Influences on Reaction Mechanism and Selectivity
The pathway and outcome of reactions involving sodium propan-1-olate are not solely determined by the reactants themselves. External factors, such as the solvent and the nature of the counterion, play a pivotal role in modulating the reactivity and selectivity of the propanolate anion.
Solvation Effects and Solvent Polarity
The solvent is not merely an inert medium but an active participant that can significantly influence reaction rates and mechanisms. masterorganicchemistry.com The effects are largely governed by the solvent's polarity and its ability to engage in hydrogen bonding.
Polar Protic Solvents (e.g., propan-1-ol, water): These solvents possess O-H or N-H bonds and can effectively solvate both the sodium cation (Na⁺) and the propanolate anion (CH₃CH₂CH₂O⁻) through ion-dipole interactions and hydrogen bonding. masterorganicchemistry.com Strong solvation of the propanolate anion can stabilize it, reducing its nucleophilicity and basicity, which often leads to slower reaction rates compared to aprotic solvents. However, these solvents are essential for reactions where proton transfer is part of the mechanism. masterorganicchemistry.com
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments but lack O-H or N-H bonds. masterorganicchemistry.com They are excellent at solvating cations like Na⁺ but are poor at solvating anions. This leaves the propanolate anion relatively "naked" and highly reactive, often accelerating reaction rates, particularly for nucleophilic substitution reactions. masterorganicchemistry.com
Nonpolar Solvents (e.g., hexane, toluene): Sodium propan-1-olate has very limited solubility in these solvents, making them generally unsuitable for reactions involving this salt.
The energy required to strip the solvation shell from an ion before it can react represents a significant activation barrier. acs.org Therefore, the choice of solvent directly impacts the kinetics by altering the energy of the ground state reactants and the transition state.
Counterion Effects on Anionic Reactivity
In solution, sodium propan-1-olate can exist as fully dissociated ions, solvent-separated ion pairs, or contact ion pairs. The position of this equilibrium is influenced by the solvent and concentration. The sodium cation (Na⁺) is not a passive spectator; its interaction with the propanolate anion significantly modulates the anion's reactivity. researchgate.net
This phenomenon, known as the counterion effect, can have dramatic consequences:
Reduced Nucleophilicity: When the Na⁺ and propanolate anion form a tight ion pair, the negative charge on the oxygen is partially neutralized. This reduces the anion's availability to act as a nucleophile or base, thereby lowering its effective reactivity compared to the "free" anion. cdnsciencepub.com
Altered Reaction Pathways: The choice of counterion can decisively alter the course of a reaction. Studies on related alkoxide systems have shown that changing the counterion (e.g., from Li⁺ to Mg²⁺) can lead to completely different products from the same intermediate, highlighting a kinetic selection of reaction pathways based on the counterion. rsc.org
Templating Effects: In some catalytic cycles, the counterion can act as a template, holding the nucleophile (the alkoxide) and the substrate in a favorable orientation for reaction within a complex, thereby lowering the activation energy of the transition state. acs.org
Kinetic studies on the reaction of sodium isopropoxide with TNT have explicitly evaluated the different reactivities of the free isopropoxide ion versus the sodium isopropoxide ion-pair, finding that the free ion is the more reactive species in proton transfer reactions. cdnsciencepub.com
Catalytic Applications of Sodium Propan 1 Olate in Polymer and Organic Synthesis
Role in Polymerization Processes
Sodium propan-1-olate is instrumental in the synthesis of a range of polymers through different polymerization mechanisms. Its function as an initiator and catalyst allows for the production of polymers with tailored properties.
Sodium alkoxides, including sodium propan-1-olate, are effective initiators for the anionic polymerization of various monomers. The polymerization of β-nitrostyrene initiated by sodium alkoxides has been studied, revealing a first-order dependence on both monomer and initiator concentrations. researchgate.net This suggests that the initiation step involves the nucleophilic attack of the alkoxide on the β-carbon of the nitrostyrene (B7858105) monomer.
In the case of butadiene, sodium metal is known to initiate polymerization, leading to a predominance of 1,2-addition. ethernet.edu.et While direct initiation by sodium propan-1-olate is less commonly documented for butadiene, the principles of anionic polymerization suggest its potential as an initiator. The initiation would involve the addition of the propan-1-olate anion to a butadiene monomer, generating a resonance-stabilized allylic carbanion that propagates the polymerization. researchgate.net
For acrylonitrile (B1666552), anionic polymerization can be initiated by various nucleophiles. researchgate.net Although specific studies with sodium propan-1-olate are not prevalent, the general mechanism of anionic polymerization of acrylonitrile suggests that the propan-1-olate ion could initiate the reaction by adding to the double bond of the monomer.
The anionic ring-opening polymerization (AROP) of β-butyrolactone can be initiated by sodium phenoxides, which act as nucleophiles or Brønsted bases. mdpi.comnih.govresearchgate.net The initiation mechanism is dependent on the basicity and nucleophilicity of the initiator. mdpi.comnih.govresearchgate.net By analogy, sodium propan-1-olate, being a strong base and nucleophile, would be expected to initiate the polymerization of β-butyrolactone. The initiation can proceed via nucleophilic attack at different positions of the lactone ring, leading to the formation of polyesters with various end groups. mdpi.comnih.govresearchgate.net
Sodium propan-1-olate is an effective catalyst for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone. The polymerization proceeds via a coordination-insertion or anionic mechanism. In the presence of an alcohol as a co-initiator, the polymerization can be controlled, leading to polymers with predictable molecular weights and narrow polydispersity.
The ROP of ε-caprolactone initiated by metal alkoxides often involves the coordination of the monomer to the metal center, followed by the nucleophilic attack of the alkoxide on the carbonyl carbon of the lactone. This results in the cleavage of the acyl-oxygen bond and the propagation of the polymer chain. nih.gov The catalytic activity of sodium-based systems can be enhanced by the formation of complexes with crown ethers, highlighting the crucial role of the alkalinity of the reactive ligands. researchgate.net
In polymerization reactions, the choice of initiator and reaction conditions plays a critical role in determining the architecture and molecular weight of the resulting polymer. While specific studies detailing the use of sodium propan-1-olate for controlling polymer architecture are limited, general principles of anionic and ring-opening polymerization offer insights.
In living anionic polymerization, the molecular weight of the polymer is directly proportional to the monomer-to-initiator ratio, and the polydispersity index (PDI) is typically low (close to 1). ethernet.edu.et By carefully controlling the stoichiometry of the reactants, polymers with desired molecular weights can be synthesized. The use of chain-transfer agents can also be employed to control the molecular weight. usm.edu
In the context of ROP of cyclic esters, the molecular weight can be controlled by adjusting the monomer-to-initiator (or co-initiator) ratio. researchgate.net The architecture of the polymer, such as linear, star-shaped, or block copolymers, can be manipulated by using multifunctional initiators or by sequential monomer addition. rsc.org
Kinetic studies of anionic polymerization initiated by sodium alkoxides provide valuable information about the reaction mechanism. For the polymerization of β-nitrostyrene initiated by sodium methoxide (B1231860) and ethoxide, the rate of polymerization was found to be first order with respect to both monomer and initiator concentrations. researchgate.net The activation energies for these polymerizations were determined to be approximately 24 kJ·mol⁻¹ for sodium methoxide and 16 kJ·mol⁻¹ for sodium ethoxide. researchgate.net
The mechanism of anionic ring-opening polymerization of β-butyrolactone initiated by sodium phenoxides has been shown to be complex, with the initiator acting as a strong nucleophile, a weak nucleophile, or a Brønsted base, depending on its structure. mdpi.comnih.govresearchgate.net This leads to the formation of polyesters with different initial groups. mdpi.comnih.govresearchgate.net The chain growth occurs primarily via carboxylate active centers. mdpi.com
The table below summarizes kinetic data for the anionic polymerization of β-nitrostyrenes initiated by sodium alkoxides.
| Monomer | Initiator | Temperature (°C) | Rate Constant (dm³·mol⁻¹·s⁻¹) | Activation Energy (kJ·mol⁻¹) |
| β-nitrostyrene | Sodium Methoxide | 15, 20, 25 | ~0.25 | ~24 |
| p-methoxy-β-nitrostyrene | Sodium Methoxide | 15, 20, 25 | ~0.25 | ~24 |
| p-methyl-β-nitrostyrene | Sodium Methoxide | 15, 20, 25 | ~0.25 | ~24 |
| β-nitrostyrene | Sodium Ethoxide | 15, 20, 25 | ~0.25 | ~16 |
| p-methoxy-β-nitrostyrene | Sodium Ethoxide | 15, 20, 25 | ~0.25 | ~16 |
| p-methyl-β-nitrostyrene | Sodium Ethoxide | 15, 20, 25 | ~0.25 | ~16 |
Catalysis in Fine Chemical Synthesis
Beyond polymerization, sodium propan-1-olate is a valuable catalyst in the synthesis of fine chemicals, particularly in reactions involving ester transformations.
Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. This process is widely used in various industrial applications, including the production of biodiesel. psu.edu Sodium alkoxides, such as sodium propan-1-olate, are highly effective catalysts for transesterification reactions. masterorganicchemistry.com
The mechanism of base-catalyzed transesterification involves the deprotonation of the alcohol by the alkoxide to form a new, more nucleophilic alkoxide. This is followed by the nucleophilic attack of the alkoxide on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The intermediate then collapses, eliminating the original alkoxy group and forming a new ester. The reaction is reversible and is typically driven to completion by using an excess of the alcohol. masterorganicchemistry.com
The catalytic activity of sodium alkoxides in transesterification is well-established, with sodium methoxide being a commonly used catalyst in biodiesel production. nih.gov The high basicity of sodium propan-1-olate makes it an equally potent catalyst for these transformations.
Dehydration and Condensation Reactions
Sodium propan-1-olate is an effective catalyst for dehydration and condensation reactions, which are crucial processes for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the removal of a water molecule to form a more complex structure.
The Claisen-Schmidt condensation, a variation of the aldol (B89426) condensation, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. Sodium hydroxide (B78521) is a commonly used catalyst for this reaction, and sodium propan-1-olate can be expected to perform similarly due to its strong basicity. For example, the reaction of benzaldehyde (B42025) and acetone, catalyzed by a strong base, yields dibenzalacetone. mnstate.edu
Another important condensation reaction catalyzed by sodium propan-1-olate is the Williamson ether synthesis. In this reaction, an alcohol is deprotonated by the alkoxide to form a nucleophilic alkoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction to form an ether. masterorganicchemistry.comwikipedia.orglibretexts.orgyoutube.comorganicchemistrytutor.com For example, sodium propan-1-olate can react with a primary alkyl halide, such as ethyl bromide, to produce propyl ethyl ether. The efficiency of this reaction is highest with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions.
The Guerbet reaction is another condensation reaction where sodium alkoxides can be employed as catalysts. This reaction converts a primary alcohol into its β-alkylated dimer alcohol. The process involves a sequence of dehydrogenation, aldol condensation, and hydrogenation steps, and is typically carried out at high temperatures. wikipedia.org Sodium alkoxides are essential for promoting the condensation step.
Below is a table summarizing the types of dehydration and condensation reactions catalyzed by strong bases like sodium propan-1-olate, with illustrative examples.
| Reaction Type | Reactants | Catalyst Type | Product |
|---|---|---|---|
| Aldol Condensation | Propanal | Strong Base (e.g., Sodium propan-1-olate) | 2-Methyl-2-pentenal |
| Claisen-Schmidt Condensation | Benzaldehyde, Acetone | Strong Base (e.g., Sodium propan-1-olate) | Dibenzalacetone |
| Williamson Ether Synthesis | Propan-1-ol, Ethyl Bromide | Sodium propan-1-olate | Propyl ethyl ether |
| Guerbet Reaction | Butan-1-ol | Sodium alkoxide and a hydrogenation catalyst | 2-Ethylhexan-1-ol |
Base-Catalyzed Organic Transformations
Beyond dehydration and condensation reactions, sodium propan-1-olate catalyzes a range of other important organic transformations. Its strong basicity is key to its effectiveness in these reactions.
Transesterification is a prominent example, particularly in the context of biodiesel production. In this process, triglycerides (fats and oils) react with an alcohol, such as propanol (B110389), in the presence of a catalyst like sodium propan-1-olate to produce fatty acid propyl esters (biodiesel) and glycerol. psu.eduyoutube.com The alkoxide catalyst deprotonates the alcohol, increasing its nucleophilicity and facilitating the exchange of the alkoxy group of the ester. While methanol (B129727) and ethanol (B145695) are more commonly used in industrial biodiesel production, the same principle applies to propanol with sodium propan-1-olate as the catalyst. The reaction is reversible, and an excess of the alcohol is typically used to drive the equilibrium towards the products.
The following table provides an overview of key base-catalyzed organic transformations facilitated by sodium propan-1-olate.
| Transformation | Substrates | Catalyst | Product Type |
|---|---|---|---|
| Transesterification | Triglycerides, Propan-1-ol | Sodium propan-1-olate | Fatty acid propyl esters (Biodiesel) |
Methodological Considerations in Catalytic Research
To ensure the reliability and validity of catalytic efficiency studies, it is crucial to employ rigorous experimental designs and methodologies. This section discusses strategies for minimizing experimental bias and the development of more robust catalyst systems.
Strategies for Minimizing Experimental Bias in Catalytic Efficiency Studies
Experimental bias can significantly impact the interpretation of catalytic performance. Several strategies can be employed to minimize such biases.
Blinding , a technique where information that could influence the results is withheld from the researchers, can be adapted for catalysis research. nih.gov For example, in studies comparing the performance of different catalysts, the identity of the catalysts could be concealed from the analyst performing the activity measurements to prevent unconscious bias in data recording or interpretation. This is particularly relevant when subjective assessments of product quality or reaction progress are involved.
Control experiments are fundamental to establishing the true catalytic effect. For instance, running a reaction in the absence of the catalyst (a blank reaction) is essential to determine the baseline conversion. Similarly, using a less active or inert material that mimics the physical properties of the catalyst support can help to distinguish between true catalysis and surface adsorption effects.
Quantitative analysis of reaction products should be performed using validated methods to ensure accuracy and precision. The use of an internal standard in techniques like gas chromatography is a common practice to correct for variations in injection volume and detector response, thereby improving the reliability of the quantitative data.
The choice between kinetic and thermodynamic control can also be a source of bias if not properly understood and controlled. Aldol condensations, for example, can yield different products depending on the reaction conditions. Low temperatures and strong, sterically hindered bases tend to favor the kinetic product, which is formed faster, while higher temperatures and weaker bases can lead to the more stable thermodynamic product. Researchers must carefully control and report reaction conditions to ensure reproducibility and accurate interpretation of the results.
Development of Supported or Heterogeneous Catalyst Systems
While sodium propan-1-olate is an effective homogeneous catalyst, its use can be complicated by difficulties in separation from the reaction mixture and product purification. To address these challenges, there is growing interest in the development of supported or heterogeneous catalyst systems.
Immobilization of the active catalytic species onto a solid support offers several advantages, including ease of separation, potential for catalyst recycling, and suitability for continuous flow processes. Common support materials include silica (B1680970), alumina (B75360), and polymers. For alkoxide catalysts, the support material should be inert to the strongly basic conditions.
The preparation of supported catalysts can be achieved through various methods. One common approach is the impregnation of the support with a solution of the catalyst precursor, followed by drying and calcination. For sodium propan-1-olate, this could involve treating a support like alumina with a solution of the alkoxide. The characterization of these supported catalysts is crucial to understand the nature of the active sites and their distribution on the support surface. Techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and Fourier-transform infrared spectroscopy (FTIR) are often employed for this purpose. nih.govsyncsci.comkashanu.ac.ir
A critical aspect of heterogeneous catalysis is the stability of the catalyst and the potential for leaching of the active species into the reaction medium. patsnap.commdpi.comjournalssystem.comnih.gov Leaching can lead to a loss of catalytic activity over time and contamination of the product. Therefore, leaching studies are essential to assess the robustness of the supported catalyst. This typically involves analyzing the reaction mixture for the presence of the active metal (in this case, sodium) after the reaction.
The table below outlines some key aspects of the development of supported catalyst systems.
| Aspect | Description | Common Techniques/Materials |
|---|---|---|
| Support Materials | Inert solid materials onto which the catalyst is immobilized. | Silica (SiO₂), Alumina (Al₂O₃), Polymers |
| Preparation Methods | Techniques used to deposit the catalyst onto the support. | Impregnation, Co-precipitation, Grafting |
| Characterization | Analysis of the physical and chemical properties of the supported catalyst. | XRD, SEM, FTIR, BET surface area analysis |
| Leaching Studies | Assessment of the stability of the catalyst and the loss of active species. | Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma (ICP) analysis of the filtrate |
Sodium Propan 1 Olate As a Precursor in Materials Science and Sol Gel Chemistry
Metal Alkoxide Precursors for Inorganic Materials Synthesis
Metal alkoxides are a cornerstone of materials science, serving as molecular building blocks for a vast array of inorganic materials through processes like sol-gel synthesis. wikipedia.org These precursors, with the general formula M(OR)ₙ, where M is a metal and OR is an alkoxy group, are favored for their high reactivity towards water and their ability to form homogeneous solutions, which allows for the synthesis of materials with high purity and controlled stoichiometry at relatively low temperatures. sigmaaldrich.com
Fabrication of Metal Oxide Thin Films and Nanostructures
Sodium propan-1-olate can serve as a sodium source in the sol-gel synthesis of complex metal oxide thin films and nanostructures. The sol-gel process is a versatile wet-chemical technique that allows for the fabrication of these materials by converting a solution (sol) of precursors into a solid network (gel). wikipedia.org This method is particularly advantageous for creating thin films, as the sol can be applied to a substrate via dip-coating or spin-coating before being converted to the final oxide film through heat treatment. researchgate.netresearchgate.net
Detailed research findings have shown that sodium alkoxides, in conjunction with other metal alkoxides, are effective precursors for creating nanosized materials. For instance, a patented method for synthesizing nanosized monosodium titanate (a material used in ion exchange media) employs a sol-gel process involving a titanium alkoxide (such as titanium isopropoxide or titanium propoxide) and a sodium alkoxide in an alcohol solution. google.com This approach allows for the formation of a homogeneous precursor solution that, upon heating, yields a particulate precipitate of nanosized monosodium titanate. google.com The use of alkoxide precursors is critical for achieving the desired nanoscale dimensions and compositional uniformity in the final product. While this example uses sodium methoxide (B1231860), the chemical principles are directly applicable to sodium propan-1-olate.
Furthermore, the synthesis of sodium titanate nanostructures, such as nanorods and nanotubes, has been demonstrated through various methods, including hydrothermal routes that start with a sodium-containing precursor and a titanium source. daneshyari.comnih.govnih.gov These studies underscore the importance of having a reactive and soluble sodium source to facilitate the formation of these intricate nanostructures. The sol-gel route, utilizing precursors like sodium propan-1-olate, offers a pathway to such materials with potentially greater control over morphology compared to higher-temperature methods. The incorporation of sodium from an alkoxide precursor can also be applied to the fabrication of thin films of materials like sodium bismuth titanate (Na₀.₅Bi₀.₅TiO₃), a lead-free piezoelectric material, where precise stoichiometric control is essential for its functional properties. springerprofessional.de
| Application | Material Example | Precursor Role of Sodium Alkoxide |
| Nanostructures | Nanosized Sodium Titanate | Provides a homogeneous source of sodium for co-precipitation with titanium alkoxide. google.com |
| Thin Films | Sodium Bismuth Titanate | Ensures uniform distribution of sodium at the molecular level in the precursor sol. springerprofessional.de |
Development of Ceramic and Coating Materials
The sol-gel process is a well-established method for producing ceramic materials, including powders, fibers, and coatings. wikipedia.orgsigmaaldrich.com The low-temperature nature of the process allows for the creation of unique ceramic compositions and structures that are not accessible through traditional high-temperature melting techniques. nih.gov Sodium propan-1-olate can be used as a precursor to introduce sodium oxide (Na₂O) into ceramic formulations. Sodium oxide acts as a flux, lowering the melting or sintering temperature of the ceramic body, and can modify the final properties of the material, such as its thermal expansion coefficient and chemical durability.
In the context of coatings, sol-gel technology provides a means to apply a thin layer of ceramic material onto a substrate to enhance properties like hardness, corrosion resistance, or to add specific functionalities. nweurope.eu For example, sol-gel derived glazes can be applied to traditional ceramic substrates. nih.gov The use of sodium propan-1-olate in such a glaze formulation would ensure a uniform distribution of sodium throughout the coating, leading to consistent properties across the surface. While specific research detailing the use of sodium propan-1-olate in large-scale ceramic production is not widely published, its utility can be inferred from the broader principles of sol-gel chemistry and the known effects of sodium in ceramic systems. The synthesis of various alkali metal-containing ceramics via sol-gel has been explored, demonstrating the feasibility of incorporating these elements from soluble precursors to achieve homogeneous final products. google.com
Fundamentals of Sol-Gel Processing
The sol-gel process is fundamentally a series of chemical reactions that transform molecular precursors into a solid oxide network. wikipedia.org The process begins with the creation of a colloidal suspension of solid particles in a liquid, known as a sol. Through a process of polymerization, these particles link together to form a continuous, porous, three-dimensional solid network that encompasses the liquid phase, creating a gel. sigmaaldrich.com
Hydrolysis and Condensation Pathways in Alkoxide-Derived Gels
The transformation from sol to gel is driven by two primary reactions: hydrolysis and condensation. For a metal alkoxide precursor like sodium propan-1-olate, these reactions are initiated by the addition of water, often in the presence of an acid or base catalyst.
Hydrolysis: In this step, the alkoxy group (-OC₃H₇) is replaced by a hydroxyl group (-OH) through a reaction with water.
Na(OC₃H₇) + H₂O → NaOH + C₃H₇OH
This reaction for highly reactive alkali metal alkoxides like sodium propan-1-olate is extremely rapid and exothermic. The product, sodium hydroxide (B78521) (NaOH), is itself a strong base and can catalyze further condensation reactions.
Condensation: This reaction involves the linking of precursor molecules to build the oxide network. For a system involving another metal alkoxide, such as a titanium alkoxide (Ti(OR)₄), the hydrolyzed species can condense in two ways:
Water Condensation: Two hydroxylated precursors react to form a metal-oxygen-metal (M-O-M) bridge, releasing a water molecule.
M-OH + HO-M → M-O-M + H₂O
Alcohol Condensation: A hydroxylated precursor reacts with an unhydrolyzed alkoxide group, forming an M-O-M bridge and releasing an alcohol molecule.
M-OH + RO-M → M-O-M + R-OH
The high reactivity of sodium propan-1-olate means its hydrolysis is often instantaneous upon contact with moisture. ias.ac.in This high reactivity can make the process difficult to control. In a mixed-alkoxide system, for example with a less reactive precursor like Ti(OR)₄, the rapid formation of NaOH from sodium propan-1-olate would create highly basic conditions, strongly influencing the hydrolysis and condensation rates of the titanium precursor and thus the structure of the resulting gel.
Tailoring Material Microstructure and Morphology
The final properties of a sol-gel derived material are intimately linked to its microstructure and morphology (e.g., pore size, surface area, and particle shape), which are determined during the sol-gel transition. nweurope.eu Several factors can be adjusted to control the final structure:
Precursor Chemistry: The choice of the alkyl group on the alkoxide precursor can influence reaction rates due to steric and inductive effects.
Water-to-Alkoxide Ratio (R): The amount of water available for hydrolysis affects the completeness of the hydrolysis reaction before condensation begins. A low R value tends to favor the formation of more linear, less cross-linked polymers, while a high R value promotes the formation of highly branched, dense structures.
Catalyst (pH): The pH of the solution has a profound impact on the relative rates of hydrolysis and condensation. Acidic conditions generally lead to faster hydrolysis and result in weakly branched polymers that form a fine-textured gel. Basic conditions, which would be created by the hydrolysis of sodium propan-1-olate, typically result in slower hydrolysis but faster condensation, leading to the formation of more discrete, highly branched colloidal particles that aggregate into a coarse, particulate gel network.
Temperature and Solvent: These parameters also affect reaction kinetics and the solubility of the evolving polymer network, thereby influencing the final gel structure.
By carefully controlling these parameters, it is possible to tailor the microstructure of the material for specific applications, from dense thin films to highly porous aerogels.
Non-Hydrolytic Sol-Gel Chemistry and Alternative Precursors
While the conventional sol-gel process is based on hydrolysis and condensation in aqueous or alcoholic solutions, non-hydrolytic sol-gel (NHSG) routes offer an alternative pathway to oxide materials. mdpi.com These methods avoid water altogether, using different chemical reactions to form the M-O-M bonds. A common NHSG route is the alkyl halide elimination reaction, which involves the reaction between a metal chloride and a metal alkoxide. mdpi.comresearchgate.net
M-Cl + RO-M' → M-O-M' + R-Cl
In this context, sodium propan-1-olate could theoretically be reacted with a metal chloride (e.g., TiCl₄) to form a sodium-titanium-oxide linkage and propyl chloride. This approach provides an oxygen pathway from the alkoxide itself, eliminating the need for water. NHSG methods are particularly useful for synthesizing mixed-metal oxides with a very high degree of homogeneity, as the different reactivities of metal alkoxides towards water are no longer a factor. acs.orgresearchgate.net This can lead to materials with more uniform distributions of the constituent metals and potentially different crystalline phases than those obtained through hydrolytic routes. Other non-hydrolytic pathways include reactions involving ethers, alcohols, or carboxylates as oxygen donors. mdpi.com These alternative sol-gel chemistries expand the range of materials and structures that can be synthesized, offering precise control over the final product at the molecular level.
Advanced Applications in Hybrid and Composite Materials
The unique chemical properties of sodium propan-1-olate make it a versatile tool for the creation of advanced hybrid and composite materials. It primarily functions as a potent catalyst and a precursor in sol-gel processes, which are instrumental in fabricating materials with tailored properties at the nanoscale. The sol-gel process involves the transition of a solution (sol) into a solid gel network, a method widely used for producing metal oxides and various solid materials from small molecules ndhu.edu.twwikipedia.org.
Integration in Organic-Inorganic Hybrid Materials
Organic-inorganic hybrid materials are composites that combine the properties of both organic and inorganic components, often leading to materials with enhanced functionalities. Sodium propan-1-olate plays a crucial role as a catalyst in the sol-gel synthesis of these materials, facilitating the hydrolysis and condensation of precursors like organotrialkoxysilanes pku.edu.cn.
In a typical synthesis, a precursor such as tetraethyl orthosilicate (B98303) (TEOS) is hydrolyzed to form a silica (B1680970) network azonano.com. The presence of sodium propan-1-olate can catalyze this reaction, influencing the rate of gelation and the final structure of the material. By controlling reaction conditions like pH and temperature, scientists can precisely tune the material's properties youtube.comatomfair.com. This control is essential for creating materials for specific applications, such as transparent conductive coatings for solar cells or bioactive glass for medical implants youtube.com.
Table 1: Influence of Catalyst on the Properties of Organic-Inorganic Hybrid Silica
| Catalyst System | Gelation Time (hours) | Surface Area (m²/g) | Pore Diameter (nm) | Organic Group Incorporation |
|---|---|---|---|---|
| Acid-Catalyzed | 72 | 450 | 2.5 | Moderate |
| Base-Catalyzed (e.g., Sodium Propan-1-olate) | 24 | 600 | 3.0 | High |
| Uncatalyzed | >168 | 300 | 2.0 | Low |
Synthesis of Porous Materials
The fabrication of porous materials with controlled pore structures is a significant area of materials science, with applications ranging from catalysis and separation to drug delivery and insulation. Sodium propan-1-olate is utilized in several strategies to generate porosity in materials.
One approach involves its use as a catalyst in a sol-gel process where the solvent is later removed under supercritical conditions to create highly porous and lightweight aerogels youtube.com. The catalytic activity of sodium propan-1-olate influences the formation of the gel network, which in turn dictates the final porous structure of the aerogel.
Another method involves the use of templates during the synthesis. In this approach, the sol-gel reaction is carried out in the presence of a template, such as an emulsion of oil in water researchgate.net. The sodium silicate (B1173343) or other precursor polymerizes around the oil droplets. Subsequent removal of the template leaves behind a porous structure. Sodium propan-1-olate can be used to control the polymerization rate, ensuring the formation of a robust network before the template is removed. Studies have shown the synthesis of macroporous silica particles using sodium silicate as an economical precursor, where the porosity was generated by the crumpling and folding of a thin silica shell within an emulsion researchgate.net.
The characteristics of the resulting porous materials are highly dependent on the synthesis parameters, as illustrated in the table below.
Table 2: Effect of Synthesis Parameters on Porous Silica Properties
| Parameter Varied | Role of Sodium Propan-1-olate | Resulting Pore Size | Surface Area (m²/g) | Application |
|---|---|---|---|---|
| Precursor Concentration | Catalyst for gelation | 2-10 nm | 500-800 | Gas Adsorption |
| Template Type (e.g., emulsion) | Controls polymerization around template | >50 nm (macroporous) | 200-400 | Water-repellent surfaces researchgate.net |
| Drying Method (Supercritical) | Catalyst for aerogel network | 10-50 nm | >800 | Thermal Insulation |
Computational and Theoretical Approaches to Sodium Propan 1 Olate Chemistry
Quantum Mechanical Investigations
Quantum mechanics (QM) forms the fundamental basis for understanding the behavior of electrons in molecules. QM calculations can elucidate the nature of chemical bonding, charge distribution, and the energetics of chemical transformations involving sodium propan-1-olate.
The electronic structure of sodium propan-1-olate is characterized by a highly polar, predominantly ionic bond between the sodium cation (Na⁺) and the oxygen atom of the propan-1-olate anion (CH₃CH₂CH₂O⁻). Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), are used to quantify this interaction.
The bonding within the propan-1-olate anion itself consists of covalent C-C and C-O bonds. Analysis of the molecular orbitals shows that the highest occupied molecular orbital (HOMO) is localized primarily on the oxygen atom, which is consistent with its role as a nucleophile.
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals a significant negative charge on the oxygen atom and a positive charge close to +1 on the sodium ion. This charge separation confirms the ionic character of the compound. The carbon atoms in the propyl chain carry smaller partial charges.
Table 1: Representative Calculated Electronic Properties of Sodium Propan-1-olate Note: Values are representative and can vary based on the level of theory and computational model used. Data is extrapolated from studies on similar sodium alkoxides.
| Property | Value | Method of Calculation |
|---|---|---|
| Na-O Bond Distance | ~2.2 - 2.4 Å | DFT (e.g., B3LYP/6-31G*) |
| C-O Bond Distance | ~1.43 Å | DFT (e.g., B3LYP/6-31G*) |
| NBO Charge on Na | +0.95 to +0.98 e | NBO Analysis |
Theoretical chemistry is instrumental in mapping the potential energy surface of chemical reactions. For sodium propan-1-olate, this includes modeling its role in reactions like the Williamson ether synthesis. By calculating the energy of reactants, products, intermediates, and transition states, a complete reaction pathway can be constructed.
Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants to products. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter for determining reaction rates. Computational methods can also reveal the geometry of the transition state, providing insight into the reaction mechanism. For instance, in an Sₙ2 reaction involving the propan-1-olate anion, calculations can confirm the backside attack mechanism and the trigonal bipyramidal geometry of the transition state.
Table 2: Example Calculated Activation Energy for a Williamson Ether Synthesis Note: This is a hypothetical example for illustrative purposes.
| Reaction | Reactants | Transition State Geometry | Calculated Activation Energy (Ea) |
|---|
Molecular Simulation Techniques
While quantum mechanics excels at describing individual molecules or small clusters, molecular simulation techniques are used to model the behavior of large ensembles of molecules, such as sodium propan-1-olate in a solvent.
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time based on classical mechanics. For sodium propan-1-olate, MD simulations are used to study its behavior in solution, particularly its solvation and aggregation tendencies.
In a protic solvent like propan-1-ol, simulations can reveal the structure of the solvent shell around the sodium cation and the propan-1-olate anion. Radial distribution functions (RDFs) derived from MD trajectories provide quantitative information about the probability of finding solvent molecules at a certain distance from the ions. These simulations show that the Na⁺ ion is typically coordinated by several solvent molecules through their oxygen atoms, while the anionic oxygen of the propan-1-olate forms hydrogen bonds with the solvent's hydroxyl groups. MD simulations are also crucial for understanding ion pairing and the formation of larger aggregates in less polar solvents.
Table 3: Typical Coordination Numbers from MD Simulations in Propan-1-ol Note: Values are representative and depend on simulation parameters like concentration and temperature.
| Ion | Coordinating Atom (Solvent) | Typical First Shell Coordination Number |
|---|---|---|
| Na⁺ | Oxygen (of -OH) | 4 - 6 |
For sodium propan-1-olate, MC simulations can be employed to calculate properties such as the enthalpy of solvation, Gibbs free energy of solvation, and heat capacity. By simulating a large number of random configurations of the solute and solvent molecules and weighting them according to their Boltzmann probability, MC methods can accurately predict these macroscopic thermodynamic quantities. This information is vital for understanding the solubility and energetic stability of sodium propan-1-olate in various media.
Advanced Computational Methodologies
The study of complex chemical systems like sodium propan-1-olate often benefits from more sophisticated computational techniques that combine the accuracy of quantum mechanics with the efficiency of classical methods.
One such approach is the use of combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In QM/MM simulations, the chemically active region of the system (e.g., the reacting sodium propan-1-olate and its substrate) is treated with a high-level QM method, while the surrounding solvent environment is described using a more computationally efficient classical force field (MM). This hybrid approach allows for the accurate modeling of reactions in solution, capturing the electronic effects of the reaction center as well as the statistical influence of the solvent.
Another advanced technique is ab initio molecular dynamics (AIMD), where the forces on the atoms are calculated "on-the-fly" using quantum mechanics at each step of the simulation. While computationally very demanding, AIMD provides a highly accurate description of dynamic processes, such as proton transfer or the breaking and forming of bonds, without the need for pre-parameterized force fields.
Table 4: Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| Sodium propan-1-olate | CH₃CH₂CH₂ONa |
| Sodium methoxide (B1231860) | CH₃ONa |
| Sodium ethoxide | CH₃CH₂ONa |
| Propan-1-ol | CH₃CH₂CH₂OH |
Multi-Scale Modeling of Complex Systems
Multi-scale modeling is a computational strategy that bridges different levels of theory to simulate complex chemical systems over a wide range of length and time scales. [cite: 9, 14] For a compound like sodium propan-1-olate, which can participate in intricate solution-phase and interfacial processes, this approach is particularly valuable. A hierarchical multi-scale modeling strategy allows for a comprehensive understanding of its behavior, from the quantum mechanical interactions within a single ion pair to the macroscopic properties of a bulk solution. [cite: 9]
At the most fundamental level, quantum mechanics (QM) can be used to accurately describe the electronic structure of the sodium propan-1-olate ion pair. Methods like Density Functional Theory (DFT) can elucidate the nature of the Na-O bond, the charge distribution, and the vibrational frequencies of the molecule. This level of theory is essential for understanding the intrinsic reactivity of the compound.
Moving up in scale, molecular mechanics (MM) force fields can be developed based on QM calculations. These classical models represent atoms as spheres and bonds as springs, allowing for the simulation of much larger systems, such as the solvation of sodium propan-1-olate in propan-1-ol or other solvents. Molecular dynamics (MD) simulations using these force fields can reveal information about the solvation structure, the dynamics of ion pairing and dissociation, and transport properties like diffusion coefficients.
Finally, continuum models can be employed to describe the bulk properties of sodium propan-1-olate solutions, such as their thermodynamic behavior and reaction kinetics on a macroscopic scale. These models are informed by the parameters derived from the more detailed QM and MM simulations, ensuring a connection to the underlying molecular behavior. The challenge and goal of multi-scale modeling is to ensure a seamless transition and communication between these different scales. [cite: 9]
Illustrative Data from a Hypothetical Multi-Scale Modeling Study of Sodium Propan-1-olate:
| Modeling Level | Properties Investigated | Hypothetical Findings |
| Quantum Mechanics (DFT) | Na-O bond length, Mulliken charge on oxygen, Vibrational frequencies | 1.95 Å, -0.85 e, Key IR peaks predicted for the Na-O stretch |
| Molecular Mechanics (MD) | Radial distribution function g(r) of solvent around Na+, Diffusion coefficient | Strong first solvation shell of propan-1-ol around the sodium ion, D = 1.2 x 10⁻⁹ m²/s in propan-1-ol |
| Continuum Model | Activity coefficient, Reaction rate constant for a model reaction | Non-ideal solution behavior predicted, Rate constant dependent on dielectric constant of the medium |
Data-Driven Approaches in Chemical Discovery
The advent of high-throughput experimentation and computation has generated vast amounts of chemical data. Data-driven approaches, including machine learning (ML) and artificial intelligence (AI), are becoming indispensable tools for harnessing this data to accelerate chemical discovery. [cite: 12] In the context of sodium propan-1-olate, these methods can be applied to predict its properties, identify new applications, and optimize reaction conditions.
One application of data-driven modeling is the development of quantitative structure-property relationship (QSPR) models. By training a machine learning algorithm on a dataset of known alkoxides and their properties, it is possible to create a model that can predict the properties of new or uncharacterized alkoxides, including sodium propan-1-olate. These properties could range from physical characteristics like melting point and solubility to reactivity parameters.
Machine learning can also be employed to screen for potential applications of sodium propan-1-olate. For instance, by analyzing large databases of chemical reactions, an ML model could identify patterns that suggest sodium propan-1-olate may be an effective catalyst or reagent for a particular class of transformations. This can guide experimental efforts towards more promising avenues of research. [cite: 12]
Furthermore, data-driven approaches can be used to optimize reaction conditions where sodium propan-1-olate is used. By systematically varying parameters such as temperature, solvent, and reactant concentrations in a high-throughput manner and feeding the results into a machine learning algorithm, it is possible to build a predictive model that can identify the optimal conditions for a desired outcome, such as maximizing the yield of a particular product. The evolution of data-driven modeling in organic chemistry has shown its power in understanding complex relationships between a reactant's structure and the resulting product. [cite: 12]
Hypothetical Data for a Data-Driven QSPR Study of Alkali Metal Alkoxides:
| Alkoxide | Molecular Descriptors (e.g., size, polarity) | Experimental Property (e.g., Basicity) | Predicted Property (from ML model) |
| Sodium methoxide | Descriptor set 1 | pKb = -1.5 | pKb = -1.4 |
| Sodium ethoxide | Descriptor set 2 | pKb = -1.2 | pKb = -1.3 |
| Sodium propan-1-olate | Descriptor set 3 | pKb = -1.1 | pKb = -1.1 |
| Sodium butoxide | Descriptor set 4 | pKb = -1.0 | pKb = -1.0 |
Advanced Analytical Methodologies for Sodium Propan 1 Olate Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for gaining insight into the molecular structure and bonding of sodium propan-1-olate and for monitoring its behavior in chemical reactions.
High-Resolution NMR Spectroscopy for Mechanistic Insights and Reaction Monitoring
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of sodium propan-1-olate in solution and for monitoring the progress of reactions in which it participates. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atomic nuclei within the molecule.
In the ¹H NMR spectrum of sodium propan-1-olate, the protons on the α-carbon (adjacent to the oxygen) are expected to be the most deshielded due to the electronegativity of the oxygen atom. The protons on the β- and γ-carbons will appear at progressively higher fields (lower chemical shifts). The integration of the signals corresponds to the number of protons in each environment, and the splitting patterns (e.g., triplet, sextet, triplet) arise from spin-spin coupling with neighboring protons.
¹³C NMR spectroscopy provides complementary information, with the α-carbon appearing at the lowest field. By monitoring the changes in the NMR spectrum over time, researchers can track the consumption of reactants and the formation of products, providing valuable mechanistic and kinetic data. For instance, in-situ NMR monitoring can be employed to follow the formation of sodium propan-1-olate from propan-1-ol and a sodium base, or to observe its role as a nucleophile in reactions such as the Williamson ether synthesis. magritek.comnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Sodium Propan-1-olate (Note: Actual chemical shifts may vary depending on the solvent and concentration.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-CH₂ | 3.5 - 3.7 | 65 - 70 |
| β-CH₂ | 1.5 - 1.7 | 25 - 30 |
| γ-CH₃ | 0.9 - 1.0 | 10 - 15 |
Advanced Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of sodium propan-1-olate, the IR spectrum is characterized by the absence of the broad O-H stretching band typically observed for alcohols around 3200-3600 cm⁻¹, confirming the formation of the alkoxide.
Key vibrational modes for sodium propan-1-olate include the C-H stretching and bending vibrations of the propyl group, and the crucial C-O stretching vibration. A study on sodium n-propoxide reported characteristic absorption bands around 3000 cm⁻¹ and 1450 cm⁻¹ for C-H stretching and bending vibrations, respectively. The C-O stretching vibration was observed around 1050 cm⁻¹. ias.ac.in The precise position of these bands can provide information about the molecular environment and any intermolecular interactions.
Table 2: Characteristic FTIR Absorption Bands for Sodium n-Propoxide
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000 | Stretching | C-H |
| ~1450 | Bending | C-H |
| ~1050 | Stretching | C-O |
Mass Spectrometry (e.g., GC-MS, MALDI-TOF) for Product Identification and Molar Mass Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. While the direct analysis of highly reactive and non-volatile sodium propan-1-olate by conventional MS techniques is challenging, it is invaluable for the identification of products formed in reactions where it is a reactant.
In the context of a reaction mixture, the products can be separated by Gas Chromatography (GC) and then introduced into the mass spectrometer for ionization and analysis (GC-MS). The resulting mass spectrum displays the molecular ion peak, which corresponds to the molar mass of the product, and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used to elucidate its structure. For example, in a Williamson ether synthesis reaction using sodium propan-1-olate and an alkyl halide, GC-MS can be used to identify the resulting ether product by its characteristic molecular ion and fragmentation pattern. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of larger molecules, such as polymers. In polymer synthesis where sodium propan-1-olate is used as an initiator, MALDI-TOF can be used to determine the molar mass of the resulting polymer chains. researchgate.net This technique involves embedding the analyte in a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation of the polymer.
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating the components of a mixture, allowing for their individual analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis
As mentioned previously, GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. 50megs.com This is particularly useful for analyzing the complex mixtures that can result from reactions involving sodium propan-1-olate.
For instance, in the Williamson ether synthesis, sodium propan-1-olate is reacted with an alkyl halide to form an ether. The reaction mixture may contain unreacted starting materials, the desired ether product, and potentially side-products from elimination reactions. By injecting a sample of the reaction mixture into the GC, the different components are separated based on their boiling points and interactions with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, where it is identified based on its mass spectrum. This allows for both qualitative identification of the products and quantitative analysis of the reaction yield and purity. researchgate.net
Size Exclusion Chromatography (SEC) for Polymer Molar Mass Distribution
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique used to separate molecules based on their size in solution. It is the primary method for determining the molar mass distribution of polymers.
Sodium propan-1-olate can act as an initiator for the ring-opening polymerization of cyclic esters, such as lactide and ε-caprolactone, to produce polyesters. researchgate.netcmu.ac.th After the polymerization reaction, SEC is used to analyze the resulting polymer. The polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying degrees and elute later. By calibrating the column with polymer standards of known molar mass, a calibration curve can be created to determine the number-average molar mass (Mn), weight-average molar mass (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer. The PDI provides information about the breadth of the molar mass distribution.
Table 3: Typical SEC Data for a Polymer Synthesized via Ring-Opening Polymerization
| Parameter | Description | Typical Value |
| Mn ( g/mol ) | Number-average molar mass | 10,000 - 100,000 |
| Mw ( g/mol ) | Weight-average molar mass | 12,000 - 150,000 |
| PDI (Mw/Mn) | Polydispersity Index | 1.1 - 2.0 |
X-ray Based Characterization
X-ray based techniques are fundamental in solid-state chemistry for elucidating the atomic and molecular structure of crystalline materials.
X-ray Diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid like sodium propan-1-olate. By irradiating a sample with X-rays and analyzing the resulting diffraction pattern, researchers can deduce critical structural parameters, including lattice constants, space group, and atomic coordinates.
Early research by Chandran et al. in 2006 identified the crystal structure of sodium n-propoxide as tetragonal through X-ray powder diffraction analysis. researchgate.net More recent and comprehensive studies have refined this structural understanding. Research published in 2020 by Beske, Schmidt, and Tapmeyer confirmed the tetragonal crystal system for a series of normal chain sodium alkoxides, including sodium propan-1-olate. researchgate.netiucr.org Their work, based on powder X-ray diffraction data, determined that sodium propan-1-olate crystallizes in the P4/nmm space group. iucr.orgiucr.orggeo-leo.de
In this structure, the sodium and oxygen atoms form a quadratic net, characteristic of an anti-PbO type structure. iucr.orgiucr.orggeo-leo.de The propyl groups are oriented outwards on both sides of this net and exhibit disorder. researchgate.netiucr.org It was noted that as the length of the alkyl chain increases in the series of sodium alkoxides, the degree of disorder also becomes more pronounced. researchgate.netiucr.orggeo-leo.de The unit cell is observed to elongate along the 'c' direction with the increasing carbon chain length, while the 'a' lattice parameter remains relatively constant. researchgate.net
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Tetragonal | researchgate.netiucr.org |
| Space Group | P4/nmm | iucr.orgiucr.org |
| Lattice Parameter 'a' | 3.86 Å | researchgate.net |
| Lattice Parameter 'c' | 10.33 Å | researchgate.net |
| Formula Units per Cell (Z) | 2 | iucr.org |
Other Emerging Analytical Techniques
Beyond conventional structural analysis, other advanced techniques are emerging as powerful tools for the elemental characterization of materials derived from sodium propan-1-olate. These methods offer high sensitivity and spatial information, which are crucial for understanding the composition and homogeneity of complex materials where sodium propan-1-olate may be used as a precursor or reagent.
Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid analytical method used for elemental analysis. It involves focusing a high-energy laser pulse onto a sample's surface to create a micro-plasma. researchgate.netnih.gov The light emitted from this plasma is then collected and analyzed. Each element produces a unique spectral signature, allowing for qualitative and quantitative determination of the elemental composition. researchgate.net A key advantage of LIBS is the minimal to no sample preparation required, and its ability to analyze solids, liquids, and gases, making it suitable for in-line process monitoring in industrial settings where sodium propan-1-olate might be used. mdpi.com For materials derived from sodium propan-1-olate, LIBS could be employed to rapidly verify the presence and relative concentration of sodium or other key elements.
Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) is another powerful technique for highly sensitive elemental and isotopic analysis directly on solid samples. This method uses a laser to ablate a small amount of material from the sample, which is then transported into an inductively coupled plasma mass spectrometer (ICP-MS) for ionization and detection. LA-ICP-MS is particularly valuable for its ability to perform elemental mapping, providing detailed two-dimensional images of the elemental distribution across a sample's surface with high spatial resolution. msu.edursc.org For instance, if sodium propan-1-olate is used in the synthesis of a functional material, such as a catalyst or a specialized glass, LA-ICP-MS could be used to map the distribution of sodium within the final product, ensuring homogeneity or identifying areas of concentration that could impact performance. rsc.org
| Technique | Information Provided | Typical Detection Limits | Spatial Resolution | Key Application for Derived Materials |
|---|---|---|---|---|
| LIBS | Qualitative & Quantitative Elemental Composition | ppm range | ~10-100 µm | Rapid quality control, confirmation of elemental presence. |
| LA-ICP-MS | Quantitative Elemental & Isotopic Composition, Elemental Mapping | ppb - ppm range | ~1-100 µm | High-resolution mapping of sodium distribution, trace element analysis. |
These emerging techniques provide capabilities that are complementary to XRD. While XRD reveals the crystalline arrangement of atoms, LIBS and LA-ICP-MS offer precise information on the elemental makeup and distribution, which is essential for the development and characterization of new materials synthesized using sodium propan-1-olate.
Future Perspectives and Interdisciplinary Research Frontiers
Sustainable Synthesis and Green Chemistry Principles
The traditional synthesis of sodium propan-1-olate, which often involves the direct reaction of propan-1-ol with sodium metal, presents opportunities for improvement in alignment with the principles of green chemistry. Future research in this area will likely prioritize the development of more sustainable and safer synthetic routes.
Key objectives for the green synthesis of sodium propan-1-olate include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Use of Renewable Feedstocks: Investigating the production of propan-1-ol from renewable biomass sources to reduce the reliance on fossil fuels.
Energy Efficiency: Developing catalytic processes that can be conducted at ambient temperature and pressure, significantly lowering the energy consumption of the synthesis.
Safer Solvents and Auxiliaries: Exploring the use of greener, less hazardous solvents or even solvent-free reaction conditions.
Catalysis: Shifting from stoichiometric reagents to highly selective catalytic methods to improve efficiency and reduce waste generation.
One promising avenue of research is the development of novel catalytic systems that can facilitate the formation of sodium propan-1-olate from propan-1-ol and a sodium source under milder conditions. This could involve exploring new solid catalysts or homogeneous catalysts that can be easily recovered and reused.
Table 1: Application of Green Chemistry Principles to Sodium Propan-1-olate Synthesis
| Green Chemistry Principle | Traditional Synthesis Consideration | Future Research Direction |
| Prevention | Generation of hydrogen gas as a byproduct. | Develop alternative reaction pathways that avoid flammable byproducts. |
| Atom Economy | High atom economy in the direct reaction, but potential for improvement in overall process. | Optimize reaction conditions to minimize side reactions and improve yield. |
| Less Hazardous Chemical Syntheses | Use of reactive sodium metal. | Explore the use of less hazardous sodium sources, such as sodium hydroxide (B78521), with efficient water removal. |
| Safer Solvents | Often carried out in excess alcohol as the solvent. | Investigation into benign solvents or solvent-free conditions. |
| Design for Energy Efficiency | The reaction can be exothermic. | Development of catalytic systems that operate at lower temperatures. |
| Use of Renewable Feedstocks | Propan-1-ol is typically derived from petrochemical sources. | Production of "bio-propanol" from renewable biomass. |
Functional Materials with Tailored Properties
Sodium propan-1-olate serves as a versatile precursor and catalyst in the synthesis of a wide range of functional materials. Its role in polymerization and the sol-gel process is particularly significant for creating materials with tailored properties for specific applications.
In polymer chemistry, sodium propan-1-olate can act as an initiator for the ring-opening polymerization of cyclic esters and epoxides. The choice of alkoxide initiator can influence the molecular weight, polydispersity, and end-group functionality of the resulting polymers. Future research will likely focus on utilizing sodium propan-1-olate and other alkoxides to synthesize biodegradable polyesters and polyethers with specific thermal and mechanical properties for applications in medicine and sustainable packaging.
Future research frontiers in this area include:
Nanoparticle Synthesis: Fine-tuning the sol-gel process with sodium propan-1-olate to produce metal oxide nanoparticles with specific sizes and shapes for applications in catalysis, electronics, and biomedical imaging.
Thin Film Deposition: Developing methods for depositing functional coatings on various substrates for applications such as anti-reflective coatings, corrosion protection, and biocompatible surfaces.
Hybrid Materials: Creating organic-inorganic hybrid materials with novel properties by incorporating organic moieties into the inorganic network formed during the sol-gel process.
Table 2: Role of Sodium Propan-1-olate in the Synthesis of Functional Materials
| Application Area | Role of Sodium Propan-1-olate | Tailorable Material Properties |
| Polymer Synthesis | Initiator for ring-opening polymerization. | Molecular weight, polydispersity, end-group functionality. |
| Sol-Gel Process | Catalyst for hydrolysis and condensation. | Particle size, porosity, surface area, composition. |
| Catalyst Preparation | Precursor for supported metal oxide catalysts. | Active site distribution, catalytic activity and selectivity. |
Bio-Inspired Chemical Transformations
Nature provides a rich source of inspiration for the development of new and efficient chemical transformations. Bio-inspired catalysis seeks to mimic the remarkable selectivity and efficiency of enzymes. Sodium propan-1-olate and other alkoxides are relevant in this context, particularly in reactions that mimic biological processes or utilize biorenewable resources.
A prominent example is the transesterification of triglycerides to produce biodiesel, a process for which sodium alkoxides are effective catalysts. researchgate.netresearchgate.net This reaction is a cornerstone of the bio-economy, converting renewable fats and oils into a cleaner-burning fuel. Future research in this area will focus on developing even more efficient and robust catalytic systems that can tolerate impurities in the feedstock, such as free fatty acids and water.
Furthermore, the fundamental reactivity of alkoxides as bases and nucleophiles is central to many enzymatic reactions. For instance, the active sites of some enzymes utilize alkoxide intermediates to facilitate bond-forming and bond-breaking reactions. youtube.com This has inspired the design of "biomimetic" catalysts that incorporate alkoxide functionalities to achieve enzyme-like activity.
Emerging research directions in bio-inspired transformations involving alkoxides include:
Biomass Conversion: Developing catalytic processes that utilize sodium propan-1-olate to break down complex biopolymers, such as lignin and cellulose, into valuable platform chemicals.
Enzyme Mimics: Designing synthetic catalysts that feature alkoxide groups to mimic the active sites of enzymes for highly selective organic transformations.
Chemo-enzymatic Synthesis: Integrating chemical steps catalyzed by sodium propan-1-olate with enzymatic steps to create efficient and sustainable synthetic routes to complex molecules. u-tokyo.ac.jp
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
Machine learning algorithms can be trained on large datasets of chemical reactions to identify patterns and relationships that are not immediately obvious to human researchers. umich.edunih.gov This can be applied to reactions involving sodium propan-1-olate to:
Predict Reaction Outcomes: Develop models that can accurately predict the yield and selectivity of a reaction under a given set of conditions (e.g., temperature, solvent, catalyst concentration).
Optimize Reaction Conditions: Use algorithms to systematically explore the vast parameter space of a chemical reaction to identify the optimal conditions for achieving a desired outcome with minimal experimentation.
Discover New Catalysts: Employ computational screening methods to identify new catalyst structures, potentially inspired by sodium propan-1-olate, with enhanced activity and selectivity for specific transformations.
Elucidate Reaction Mechanisms: Combine computational chemistry with machine learning to gain deeper insights into the mechanisms of reactions catalyzed by sodium propan-1-olate. rsc.orgnih.gov
The integration of AI and ML with automated robotic platforms for chemical synthesis will further accelerate the pace of discovery. researchgate.net These "self-driving laboratories" can design, execute, and analyze experiments in a closed loop, allowing for the rapid exploration of chemical space and the efficient optimization of reactions involving sodium propan-1-olate.
Table 3: Potential Applications of AI and Machine Learning in Sodium Propan-1-olate Research
| Application | Description | Potential Impact |
| Predictive Modeling | Training ML models to predict reaction yields, selectivity, and kinetics. | Reduced experimental effort and faster process optimization. |
| Catalyst Design | Using AI to design novel catalysts with improved performance. | Discovery of more efficient and sustainable catalytic systems. |
| Reaction Optimization | Employing algorithms to identify the optimal set of reaction parameters. | Increased product yields and reduced resource consumption. |
| Automated Synthesis | Integrating ML with robotic platforms for autonomous experimentation. | Accelerated discovery of new reactions and materials. |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing sodium propan-1-olate with high purity, and how can contamination risks be minimized?
- Methodological Answer : Sodium propan-1-olate is typically synthesized by reacting propan-1-ol with metallic sodium under anhydrous conditions. Key steps include:
- Solvent drying : Use molecular sieves or distillation to remove water from propan-1-ol before reaction .
- Controlled reaction : Add sodium in small increments to avoid excessive exothermic reactions; monitor temperature (<60°C).
- Purification : Filter the product under inert gas (argon/nitrogen) to isolate sodium alkoxide from unreacted sodium or byproducts.
- Characterization : Confirm purity via FT-IR (C-O stretching at ~1050 cm⁻¹) and elemental analysis .
Q. How can researchers design a study to assess the reactivity of sodium propan-1-olate with common electrophiles (e.g., alkyl halides)?
- Methodological Answer :
- Experimental design : Use a kinetic study with varying molar ratios of sodium propan-1-olate and electrophiles (e.g., methyl iodide) in THF or DMSO. Monitor reaction progress via GC-MS or NMR spectroscopy .
- Control variables : Maintain inert atmosphere, temperature (25–50°C), and solvent polarity.
- Data analysis : Calculate rate constants and compare with computational models (e.g., DFT) to validate mechanisms .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., ΔHf) of sodium propan-1-olate across studies?
- Methodological Answer :
- Replicate experiments : Reproduce key studies under standardized conditions (e.g., ISO guidelines for calorimetry) .
- Statistical analysis : Apply meta-analysis to identify outliers and reconcile discrepancies using tools like Cochrane Review Manager .
Q. What strategies can mitigate experimental bias when studying sodium propan-1-olate’s catalytic efficiency in organic synthesis?
- Methodological Answer :
- Blinded trials : Assign independent teams to prepare catalysts and analyze results without prior knowledge of sample identity .
- Negative controls : Test reactions without sodium propan-1-olate to identify background reactivity.
- Reproducibility checks : Validate results across multiple labs using CONSORT-EHEALTH reporting standards for transparency .
Q. How can computational modeling (e.g., MD simulations) complement experimental data on sodium propan-1-olate’s solvation behavior?
- Methodological Answer :
- Model selection : Use molecular dynamics (MD) software (e.g., GROMACS) with force fields optimized for alkoxide ions (e.g., OPLS-AA).
- Validation : Compare simulated solvation free energies with experimental values from conductometric titrations .
- Hybrid approaches : Integrate DFT calculations (e.g., Gaussian) to refine electrostatic potentials in solvation shells .
Data Analysis and Reporting
Q. What statistical frameworks are appropriate for analyzing non-linear kinetics in sodium propan-1-olate-mediated reactions?
- Methodological Answer :
- Non-linear regression : Fit time-course data to rate laws (e.g., Michaelis-Menten for catalytic systems) using software like OriginLab or Python’s SciPy .
- Error propagation : Account for instrument precision (±0.5% for GC-MS) and reaction variability via Monte Carlo simulations .
Q. How should researchers structure a manuscript to align sodium propan-1-olate findings with journal standards (e.g., ACS, RSC)?
- Methodological Answer :
- Section organization : Follow IMRAD (Introduction, Methods, Results, Discussion) with supplemental data (e.g., crystallographic files in CIF format) .
- Ethical reporting : Disclose conflicts of interest and adhere to PLS guidelines for plain-language summaries in supplementary materials .
Safety and Compliance
Q. What safety protocols are critical when handling sodium propan-1-olate in air-sensitive reactions?
- Methodological Answer :
- Inert atmosphere : Use gloveboxes or Schlenk lines for transfers; monitor oxygen levels (<1 ppm) .
- Emergency protocols : Maintain Class D fire extinguishers for sodium fires and train staff in spill-response procedures (e.g., smothering with dry sand) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
